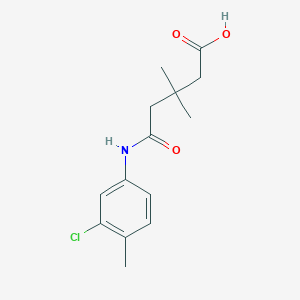
2-(3,4-dimethoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dimethoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide, commonly known as DMPT, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. DMPT is a thiazole derivative that has been synthesized through various methods, and its mechanism of action has been studied extensively.
作用機序
The mechanism of action of DMPT is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in various biological processes. DMPT has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can have various effects on the nervous system.
Biochemical and Physiological Effects:
DMPT has been found to have various biochemical and physiological effects, including an increase in the levels of acetylcholine in the brain, as well as an increase in the levels of certain hormones. DMPT has also been found to have antioxidant properties, which can help protect cells from oxidative damage. In addition, DMPT has been found to enhance the growth and development of plants, which could be useful in agriculture.
実験室実験の利点と制限
One advantage of using DMPT in lab experiments is its relatively high yield and purity. DMPT can be synthesized through various methods, and the yield of the compound is relatively high. In addition, DMPT has been found to have various biochemical and physiological effects, which can be useful in various experiments. However, one limitation of using DMPT is its potential toxicity. DMPT has been found to be toxic to certain cell types, and caution should be taken when using this compound in experiments.
将来の方向性
There are several future directions for the study of DMPT. One direction is the development of new drugs based on the antimicrobial, antifungal, and antiviral properties of DMPT. Another direction is the study of the anti-inflammatory properties of DMPT, which could lead to the development of new treatments for various inflammatory diseases. In addition, further research is needed to fully understand the mechanism of action of DMPT and its effects on the nervous system. Finally, the potential use of DMPT in agriculture should be further explored, as it has been found to enhance the growth and development of plants.
合成法
DMPT can be synthesized through various methods, including the reaction of 2-(3,4-dimethoxyphenyl)acetic acid with 2-amino-5-methylthiazole, followed by the addition of phenyl isocyanate. Another method involves the reaction of 2-(3,4-dimethoxyphenyl)acetic acid with thionyl chloride, followed by the addition of 2-amino-5-methylthiazole and phenyl isocyanate. The yield of DMPT through these methods is relatively high, and the purity of the compound can be improved through recrystallization.
科学的研究の応用
DMPT has been studied extensively for its potential applications in various fields of scientific research. It has been found to have antimicrobial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs. DMPT has also been found to have anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases. In addition, DMPT has been studied for its potential use in the field of agriculture, as it has been found to enhance the growth and development of plants.
特性
製品名 |
2-(3,4-dimethoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide |
|---|---|
分子式 |
C20H20N2O3S |
分子量 |
368.5 g/mol |
IUPAC名 |
2-(3,4-dimethoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C20H20N2O3S/c1-13-19(15-7-5-4-6-8-15)22-20(26-13)21-18(23)12-14-9-10-16(24-2)17(11-14)25-3/h4-11H,12H2,1-3H3,(H,21,22,23) |
InChIキー |
CSYOCPGCFYNPPX-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(S1)NC(=O)CC2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3 |
正規SMILES |
CC1=C(N=C(S1)NC(=O)CC2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(2-Chloroethyl)-2-[(2,6-dimethyl-1-piperidinyl)carbonyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B277295.png)
![ethyl 5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B277299.png)

![1-{3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzoyl}-4-(2-furoyl)piperazine](/img/structure/B277302.png)
![Methyl 5-[(4-chloro-3-methylphenoxy)methyl]furan-2-carboxylate](/img/structure/B277307.png)
![1-[4-(2-Morpholin-4-ylethoxy)phenyl]propan-1-one](/img/structure/B277311.png)

![6-Fluoro-2-methyl-1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B277324.png)




![[(4-Phenyl-1,3-thiazol-2-yl)sulfanyl]acetic acid](/img/structure/B277337.png)
